ENMD-1068 Exhibits Millimolar Potency, Differentiating It from Nanomolar PAR2 Antagonists
ENMD-1068 inhibits PAR2-mediated calcium release with an IC50 of 1.2 mM (1,200 µM), as reported in a fluorescence assay using human monocyte-derived macrophages [1]. In contrast, the next-generation PAR2 antagonist GB88 is 1,000-fold more potent, with an IC50 of 1.6 ± 0.5 µM in the same assay [1]. This millimolar potency classifies ENMD-1068 as a low-potency antagonist, suitable for studies requiring moderate PAR2 inhibition without complete pathway suppression.
| Evidence Dimension | IC50 for PAR2-mediated calcium release |
|---|---|
| Target Compound Data | 1.2 ± 0.4 mM (1,200 ± 400 µM) |
| Comparator Or Baseline | GB88: 1.6 ± 0.5 µM |
| Quantified Difference | GB88 is 1,000-fold more potent than ENMD-1068 |
| Conditions | Fluorescence assay in human monocyte-derived macrophages |
Why This Matters
This quantitative potency difference directly informs experimental design, where ENMD-1068 is appropriate for moderate PAR2 blockade, while GB88 should be selected for near-complete inhibition.
- [1] Lohman RJ, Cotterell AJ, Suen J, Liu L, Do AT, Vesey DA, et al. An antagonist of human protease activated receptor-2 attenuates PAR2 signaling, macrophage activation, mast cell degranulation, and collagen-induced arthritis in rats. FASEB J. 2012;26(7):2877-87. View Source
